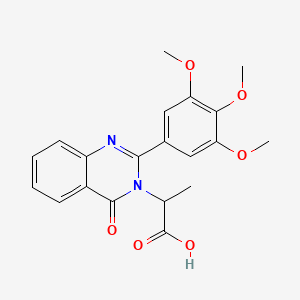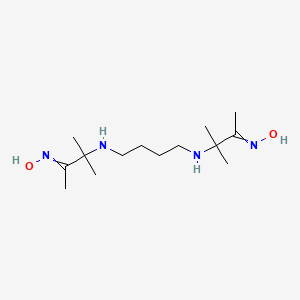
3,3'-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime is a chemical compound with the molecular formula C14H30N4O2 and a molecular weight of 286.41 g/mol It is known for its unique structure, which includes two oxime groups and a tetramethylenedimino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime typically involves the reaction of 3-methyl-2-butanone with tetramethylenediamine in the presence of an appropriate catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime undergoes various chemical reactions, including:
Oxidation: The oxime groups can be oxidized to form corresponding nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The oxime groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperature and pH to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxime groups can yield nitroso compounds, while reduction can produce amines .
科学的研究の応用
3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime has several scientific research applications, including:
作用機序
The mechanism by which 3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. The molecular targets and pathways involved include enzyme active sites and protein binding domains .
類似化合物との比較
Similar Compounds
3,3’-(Trimethylenedimino)bis(3-methyl-2-butanone)dioxime: Similar structure but with a trimethylene linkage instead of tetramethylene.
3,3’-(Ethylenedimino)bis(3-methyl-2-butanone)dioxime): Contains an ethylene linkage, leading to different chemical properties.
Uniqueness
3,3’-(Tetramethylenedimino)bis(3-methyl-2-butanone)dioxime is unique due to its tetramethylene linkage, which provides distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable for specific applications in coordination chemistry and material science .
特性
CAS番号 |
95268-62-5 |
|---|---|
分子式 |
C14H30N4O2 |
分子量 |
286.41 g/mol |
IUPAC名 |
N-[3-[4-[(3-hydroxyimino-2-methylbutan-2-yl)amino]butylamino]-3-methylbutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H30N4O2/c1-11(17-19)13(3,4)15-9-7-8-10-16-14(5,6)12(2)18-20/h15-16,19-20H,7-10H2,1-6H3 |
InChIキー |
HOZDZMALDHKOFZ-UHFFFAOYSA-N |
正規SMILES |
CC(=NO)C(C)(C)NCCCCNC(C)(C)C(=NO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


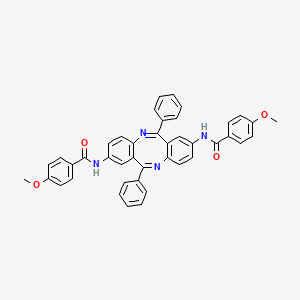
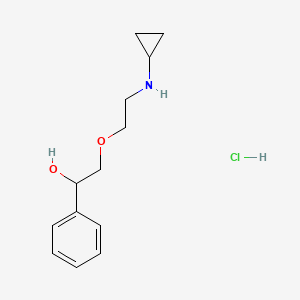
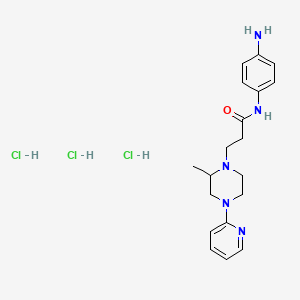
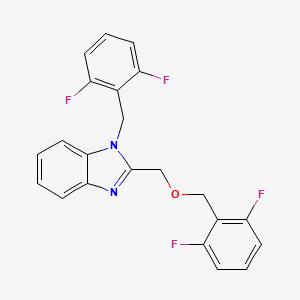
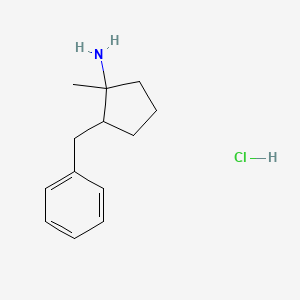
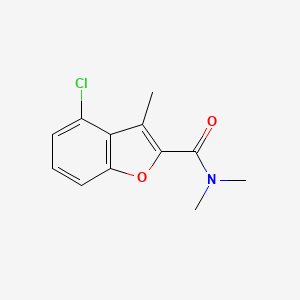
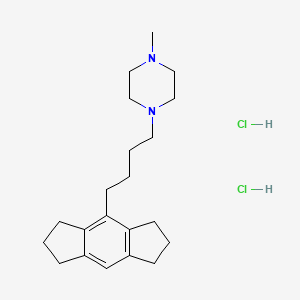
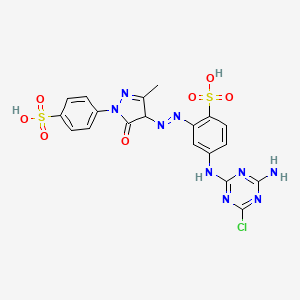
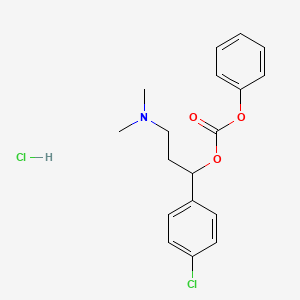
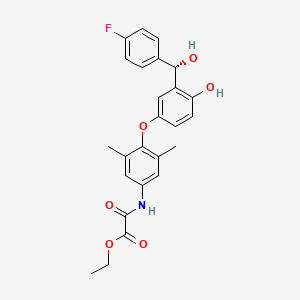
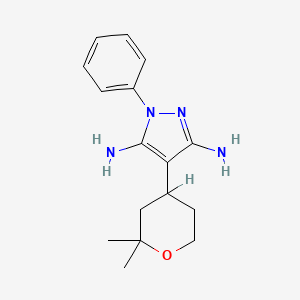
![4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride](/img/structure/B12741102.png)
![1-benzo[b][1]benzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid](/img/structure/B12741104.png)
